ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate is a complex organic compound with a molecular weight of 358.35 g/mol . This compound features a chromen-2-one (coumarin) core, which is known for its diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
The synthesis of ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by esterification and cyclization reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate can be compared with other similar compounds, such as:
7-Methylcoumarin: Similar chromen-2-one core but with different substituents, leading to variations in biological activity and applications.
Ethyl 5-oxopyrrolidine-2-carboxylate: Similar ester functionality but different core structure, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18O7 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxochromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C19H18O7/c1-4-10-8-11-15(9-14(10)23-3)26-19(22)16(17(11)20)12-6-7-13(25-12)18(21)24-5-2/h6-9,20H,4-5H2,1-3H3 |
InChI Key |
PRJMXDUROWQFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)C3=CC=C(O3)C(=O)OCC |
Origin of Product |
United States |
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